4-Fluoroacetanilide CAS number 351-83-7 identification.
4-Fluoroacetanilide CAS number 351-83-7 identification.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Fluoroacetanilide (CAS 351-83-7), a key chemical intermediate in the pharmaceutical and agrochemical industries. This document details its chemical and physical properties, safety information, synthesis and analytical protocols, and its role in metabolic pathways and as a scaffold for enzyme inhibitors.
Core Identification and Properties
4-Fluoroacetanilide, also known as N-(4-fluorophenyl)acetamide, is a fluorinated aromatic amide. The presence of the fluorine atom at the para position of the phenyl ring significantly influences its chemical reactivity, metabolic stability, and biological activity, making it a valuable building block in drug design.[1][2]
Chemical and Physical Data
The key quantitative properties of 4-Fluoroacetanilide are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| CAS Number | 351-83-7 | [3] |
| Molecular Formula | C₈H₈FNO | [1] |
| Molecular Weight | 153.15 g/mol | [1] |
| Melting Point | 153 - 155 °C | [4] |
| Appearance | Off-white to white crystalline powder | [4] |
| Odor | Odorless | [4] |
| Solubility | Soluble in organic solvents like ethanol (B145695) and acetone; limited solubility in water. | [1] |
| Purity (typical) | ≥ 98% (GC) | [2] |
Safety and Handling
Proper handling of 4-Fluoroacetanilide is essential in a laboratory setting. While it is not classified as hazardous under normal conditions, standard safety precautions should be observed.[5]
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Handling: Avoid contact with skin and eyes. Use in a well-ventilated area and avoid breathing dust. Wash hands thoroughly after handling.[4]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store away from oxidizing agents.[4]
-
First Aid Measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes.
-
Skin Contact: Wash off with soap and plenty of water.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.
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Experimental Protocols
The following sections provide detailed methodologies for the synthesis and analysis of 4-Fluoroacetanilide.
Synthesis of 4-Fluoroacetanilide via Acetylation
This protocol describes the synthesis of 4-Fluoroacetanilide from 4-fluoroaniline (B128567) and acetic anhydride (B1165640).[3]
Materials:
-
4-fluoroaniline
-
Glacial acetic acid
-
Acetic anhydride
-
Distilled water
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Ice bath
-
Reaction flask with stirring capability, thermometer, and addition funnel
Procedure:
-
In a reaction flask, add 4-fluoroaniline and glacial acetic acid.
-
Begin stirring the mixture and cool the flask in an ice bath.
-
Slowly add acetic anhydride dropwise to the reaction mixture using an addition funnel, maintaining the temperature between 55-60 °C.
-
After the addition is complete, continue to stir the reaction mixture at this temperature for 1-3 hours.
-
After the reaction is complete, cool the mixture and pour it into ice-cold water to precipitate the crude 4-Fluoroacetanilide.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from an ethanol-water mixture to yield white crystals of 4-Fluoroacetanilide.
Analytical Methods
This method is suitable for determining the purity of a 4-Fluoroacetanilide sample.[6][7]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm)
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for mobile phase acidification)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 50:50 v/v) with 0.1% phosphoric acid or formic acid.
-
Standard Preparation: Accurately weigh and dissolve 4-Fluoroacetanilide reference standard in the mobile phase to a concentration of approximately 0.1 mg/mL.
-
Sample Preparation: Prepare the sample to be analyzed in the same manner as the standard solution.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
-
Analysis: Inject the standard and sample solutions into the HPLC system. The purity of the sample is determined by comparing the peak area of the analyte in the sample to that of the standard.
GC-MS can be used to identify volatile and semi-volatile impurities.[8][9]
Instrumentation:
-
GC-MS system with a capillary column (e.g., HP-5MS or equivalent)
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of 4-Fluoroacetanilide in a suitable solvent like acetone.
-
GC Conditions:
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium
-
Oven Program: Start at 100 °C, ramp to 280 °C at 10 °C/min, hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Mass Range: 40-400 amu
-
-
Analysis: Inject the sample into the GC-MS system. Identify impurities by comparing their mass spectra with a spectral library (e.g., NIST).
Biological Significance
4-Fluoroacetanilide and its derivatives are of significant interest in drug development due to their biological activities.
Metabolic Pathway
In vivo studies in rats have shown that 4-Fluoroacetanilide undergoes several metabolic transformations. The primary route of metabolism is N-deacetylation to 4-fluoroaniline. This is followed by para-hydroxylation, which involves defluorination, leading to the formation of 4-acetamidophenol (paracetamol). Paracetamol is then further metabolized into its sulfate (B86663) and glucuronide conjugates, which are excreted.[4]
Role in Enzyme Inhibition: PAD4 Inhibition
While 4-Fluoroacetanilide itself is not a direct enzyme inhibitor, its structural motif is a key component in the design of inhibitors for various enzymes. A notable example is the inhibition of Protein Arginine Deiminase 4 (PAD4), an enzyme implicated in autoimmune diseases like rheumatoid arthritis and certain cancers.[2][10][11] Derivatives of 4-Fluoroacetanilide can be designed as irreversible inhibitors that covalently bind to a critical cysteine residue (Cys645) in the active site of PAD4, thereby inactivating the enzyme.[2]
Applications in Research and Development
4-Fluoroacetanilide serves as a versatile starting material and intermediate in several fields:
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Pharmaceutical Development: It is a crucial building block for the synthesis of analgesics and anti-inflammatory drugs. The fluorine atom can enhance metabolic stability and binding affinity of the final drug molecule.[2]
-
Agrochemicals: Used in the formulation of herbicides and pesticides, where the fluoro-group can improve efficacy and stability.[2]
-
Material Science: Employed in the development of polymers and coatings with enhanced thermal stability and chemical resistance.[2]
-
Analytical Chemistry: It can be used as a reference standard in chromatographic methods for the quantification of related fluorinated compounds.[2]
This guide provides a foundational understanding of 4-Fluoroacetanilide (CAS 351-83-7) for professionals in research and drug development. For further in-depth information, the cited references should be consulted.
References
- 1. The metabolism of 4-trifluoromethoxyaniline and [13C]-4-trifluoromethoxyacetanilide in the rat: detection and identification of metabolites excreted in the urine by NMR and HPLC-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors and Inactivators of Protein Arginine Deiminase 4: Functional and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN102120723A - Preparation method of 2-br-4-fluoacetanilide - Google Patents [patents.google.com]
- 4. Studies on the metabolism of 4-fluoroaniline and 4-fluoroacetanilide in rat: formation of 4-acetamidophenol (paracetamol) and its metabolites via defluorination and N-acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. cipac.org [cipac.org]
- 8. sklac.nju.edu.cn [sklac.nju.edu.cn]
- 9. hpst.cz [hpst.cz]
- 10. mdpi.com [mdpi.com]
- 11. Structure–Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
